REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.C([Li])(C)(C)C.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[CH2:8]([C:5]1[CH:6]=[CH:7][C:2]([B:19]([OH:22])[OH:20])=[CH:3][CH:4]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCCCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.39 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed at RT over 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
After stirring at RT for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with HCl (10% solution), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)C1=CC=C(C=C1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 415 mg | |
YIELD: CALCULATEDPERCENTYIELD | 118.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |